molecular formula C16H14N2O3 B13515211 3-(3,4-Dimethoxyphenyl)-3-oxo-2-(pyridin-3-yl)propanenitrile

3-(3,4-Dimethoxyphenyl)-3-oxo-2-(pyridin-3-yl)propanenitrile

Cat. No.: B13515211
M. Wt: 282.29 g/mol
InChI Key: QPXIVAWLEMESLM-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-3-oxo-2-(pyridin-3-yl)propanenitrile is an organic compound that features a combination of aromatic and nitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-3-oxo-2-(pyridin-3-yl)propanenitrile typically involves the reaction of 3,4-dimethoxybenzaldehyde with pyridine-3-carbaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide and an organic solvent like ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-3-oxo-2-(pyridin-3-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-3-oxo-2-(pyridin-3-yl)propanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-3-oxo-2-(pyridin-3-yl)propanenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dimethoxyphenyl)-3-oxo-2-(pyridin-3-yl)propanenitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activity make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-3-oxo-2-pyridin-3-ylpropanenitrile

InChI

InChI=1S/C16H14N2O3/c1-20-14-6-5-11(8-15(14)21-2)16(19)13(9-17)12-4-3-7-18-10-12/h3-8,10,13H,1-2H3

InChI Key

QPXIVAWLEMESLM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C(C#N)C2=CN=CC=C2)OC

Origin of Product

United States

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